
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is an organic compound with the molecular formula C6H12O3 It is characterized by the presence of a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) typically involves the hydroperoxidation of 4-methyl-2-pentene-2-ol. One common method is the addition of hydrogen peroxide to 4-methyl-2-pentene-2-ol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 4-methyl-2-pentene-2-ol by using reducing agents such as sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or other oxygenated compounds.
Reduction: Formation of 4-methyl-2-pentene-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) involves the interaction of its hydroperoxy and hydroxyl groups with various molecular targets. The hydroperoxy group can undergo homolytic cleavage to generate free radicals, which can initiate chain reactions in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentene-2-ol: Similar structure but lacks the hydroperoxy group.
4-Methyl-2-pentene-2-ol: Lacks both the hydroperoxy and hydroxyl groups.
4-Hydroperoxy-4-methyl-2-pentanone: Contains a ketone group instead of a double bond.
Uniqueness
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is unique due to the presence of both hydroperoxy and hydroxyl groups on a pentene backbone
Properties
CAS No. |
154319-94-5 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
InChI Key |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
SMILES |
CC(=CC(C)(C)OO)O |
Isomeric SMILES |
C/C(=C\C(C)(C)OO)/O |
Canonical SMILES |
CC(=CC(C)(C)OO)O |
Synonyms |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


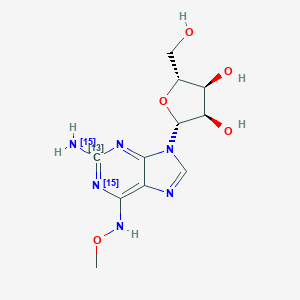
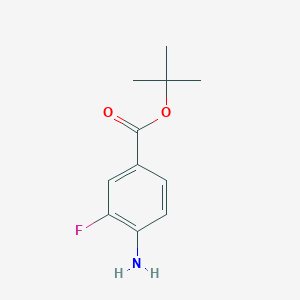
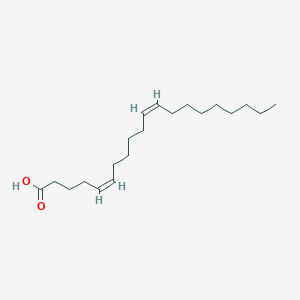
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)

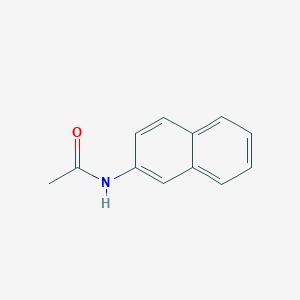
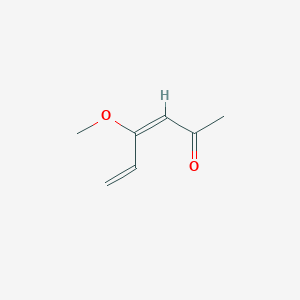

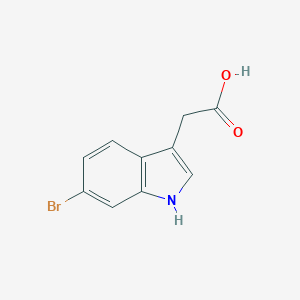
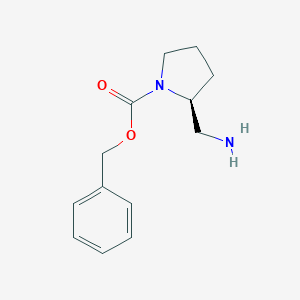


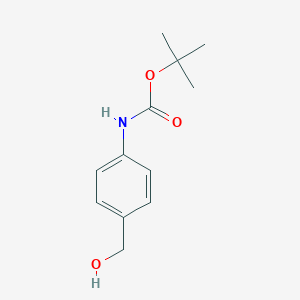
![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)
